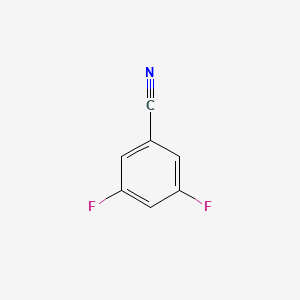

3,5-Difluorobenzonitrile

描述

Significance and Role of Fluorinated Benzonitriles in Contemporary Chemical Synthesis

Fluorinated benzonitriles, including 3,5-Difluorobenzonitrile, are of great interest due to the unique properties imparted by the fluorine atoms. Fluorine, being the most electronegative element, can significantly alter the electronic nature of the aromatic ring, influencing its reactivity and the properties of the final product. acs.org This often leads to enhanced metabolic stability and improved membrane permeation in pharmaceutical compounds. acs.org

In materials science, the introduction of fluorine can enhance thermal stability and modify the electronic characteristics of polymers and other materials. chemimpex.com For instance, this compound is utilized as an electron acceptor unit in the development of materials for organic light-emitting diodes (OLEDs), contributing to their luminescent properties. ossila.com The nitrile group in these compounds is also a versatile functional group that can be readily converted into other functionalities, further expanding their synthetic utility. acs.org

Historical Context of Research on Dihalogenated Benzonitrile (B105546) Derivatives

Research into dihalogenated benzonitrile derivatives is part of a broader effort in organic chemistry to understand how halogen substitution patterns affect the reactivity and properties of aromatic compounds. Early studies in this area laid the groundwork for the more recent focus on fluorinated derivatives. The unique properties of fluorine, such as its small size and high electronegativity, have led to a surge in research dedicated specifically to fluorinated benzonitriles. acs.org This has been driven by the increasing demand for novel pharmaceuticals and advanced materials with tailored properties. chemimpex.comacs.org

Scope and Research Objectives for Scholarly Investigations of this compound

Current research on this compound is multifaceted, with several key objectives. A primary goal is to explore its utility as a precursor in the synthesis of complex molecules. chemimpex.com This includes its use in the creation of fluorinated intermediates for the pharmaceutical industry, where the resulting compounds often exhibit enhanced biological activity. chemimpex.com

Another significant area of investigation is its application in materials science. Researchers are exploring its role in creating advanced polymers and coatings with improved durability and resistance to degradation. chemimpex.com Furthermore, its use in the development of fluorescent probes for biological imaging is an active area of research. chemimpex.com

In the field of organometallic chemistry, studies are being conducted on the activation of the C-CN bond in this compound using transition metal complexes. acs.org This research aims to develop new catalytic methods for the formation of carbon-carbon bonds, a fundamental process in organic synthesis. utrgv.edu The stability of the resulting C-C bond activation products is influenced by the position of the fluorine substituents on the benzonitrile ring. acs.org

Detailed Research Findings

Recent studies have provided valuable insights into the chemical behavior and potential applications of this compound.

In a study investigating the effect of fluorine substitution on the C-C bond activation of benzonitriles, it was found that the reaction of this compound with a nickel(0) complex initially forms an η2-nitrile complex. acs.org This complex then converts to the C-CN bond activation product. The stability of these activation products is significantly dependent on the number and position of the fluorine substituents. acs.org

Another area of research has focused on the synthesis of novel compounds derived from this compound. For example, it has been used as a starting material in the synthesis of 4-amino-3,5-difluorobenzonitrile (B171853), an intermediate for creating more complex molecules with potential applications in photopharmacology. nih.goviucr.org

The physical and chemical properties of this compound have also been well-characterized.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H3F2N |

| Molecular Weight | 139.1 g/mol |

| Melting Point | 84-86 °C |

| Boiling Point | 160 °C |

Data sourced from multiple chemical suppliers and databases. chemimpex.comchembk.comchemsynthesis.com

Structure

3D Structure

属性

IUPAC Name |

3,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXZSEXZQVKCHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214464 | |

| Record name | 3,5-Difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64248-63-1 | |

| Record name | 3,5-Difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64248-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064248631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-difluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,5 Difluorobenzonitrile

Chemo- and Regioselective Synthesis Routes to 3,5-Difluorobenzonitrile

The specific placement of two fluorine atoms and a nitrile group on the aromatic ring requires carefully controlled synthetic routes. These routes are designed to overcome challenges associated with the selective functionalization of aromatic systems.

Nucleophilic Aromatic Substitution (SNAr) Strategies in Benzonitrile (B105546) Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings. wikipedia.org In this type of reaction, a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgyoutube.com

The nitrile (-CN) group itself is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack. When additional activating groups are present, or when the reaction is applied to polyhalogenated aromatics, SNAr can serve as a powerful tool for synthesizing specifically substituted benzonitriles. For instance, the fluorine atoms in this compound can be substituted by nucleophiles like carbazole (B46965) derivatives to create larger, more complex molecules for applications in materials science, such as OLEDs. ossila.com

Halogen Exchange Reactions for Fluorination in Aromatic Systems

Halogen exchange (HALEX) is a specific and industrially significant type of SNAr reaction used to introduce fluorine atoms into aromatic systems. This process typically involves reacting an aryl chloride or bromide with a fluoride (B91410) salt, such as potassium fluoride (KF), at high temperatures in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane. google.com

The HALEX process is particularly effective for substrates activated by electron-withdrawing groups, such as a nitrile group. For example, the synthesis of 2,6-difluorobenzonitrile is commercially practiced by the reaction of 2,6-dichlorobenzonitrile with KF. google.com Similarly, the synthesis of 3,4-difluorobenzonitrile has been achieved through a halogen-exchange reaction between 3,4-dichlorobenzonitrile and spray-dried potassium fluoride in the presence of a phase-transfer catalyst. audreyli.comgoogle.com This methodology allows for the replacement of chlorine atoms with fluorine, providing a direct route to fluorinated benzonitriles.

Table 1: Conditions for Halogen Exchange (HALEX) Reactions

| Starting Material | Fluorinating Agent | Catalyst/Solvent | Temperature | Product | Reference |

| 3,4-Dichlorobenzonitrile | Potassium Fluoride (KF) | Tetraphenylphosphonium bromide / DMI | 225-290 °C | 3,4-Difluorobenzonitrile | audreyli.com |

| Chlorobenzonitriles | Alkali Metal Fluoride | Quaternary Ammonium Compound | 80-220 °C | Fluorobenzonitriles | google.com |

| Chlorobenzonitrile (ortho/para Cl) | Potassium Fluoride (KF) | Sulfolane | 200-250 °C | Fluorobenzonitrile | google.com |

DMI: 1,3-dimethylimidazolidine-2-one

Introduction of the Nitrile Moiety in Fluorinated Aromatic Precursors

An alternative strategy involves starting with a pre-fluorinated aromatic compound and subsequently introducing the nitrile group. The Rosenmund-von Braun reaction is a classic and effective method for this transformation. synarchive.com It involves the cyanation of an aryl halide using copper(I) cyanide (CuCN), typically in a high-boiling polar solvent like N,N-dimethylformamide (DMF) or pyridine at elevated temperatures. organic-chemistry.org

The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the aryl nitrile. organic-chemistry.org While the traditional reaction requires stoichiometric amounts of copper cyanide and harsh conditions, modern variations have been developed that use catalytic amounts of copper or other transition metals, often with additives like L-proline to promote the reaction at lower temperatures. thieme-connect.deresearchgate.net This approach is highly valuable for converting difluorinated aryl halides into difluorobenzonitriles.

Precursor Compounds and their Transformations to this compound

Specific precursor molecules can be strategically chosen to undergo transformations that lead to the desired this compound structure.

Synthesis from 4-Bromo-2,6-difluoroaniline via Rosenmund-von Braun Reaction

A documented synthetic route utilizes 4-Bromo-2,6-difluoroaniline as a precursor to generate a substituted difluorobenzonitrile. In a process analogous to the Rosenmund-von Braun reaction, 4-bromo-2,6-difluoroaniline is reacted with copper(I) cyanide (CuCN).

In a specific example, a mixture of 4-bromo-2,6-difluoroaniline and three equivalents of CuCN were suspended in dimethylformamide (DMF) and refluxed for 24 hours. nih.gov This reaction substitutes the bromine atom with a nitrile group, yielding 4-amino-3,5-difluorobenzonitrile (B171853). While this product is a derivative and not this compound itself, this transformation demonstrates the successful application of the Rosenmund-von Braun cyanation on a difluorinated aromatic precursor. The resulting amino-substituted product could potentially undergo further reactions, such as deamination, to arrive at the parent this compound.

Table 2: Synthesis of 4-amino-3,5-difluorobenzonitrile

| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 4-Bromo-2,6-difluoroaniline | Copper(I) Cyanide (CuCN) | DMF | Reflux, 24 h | 4-amino-3,5-difluorobenzonitrile | 42% | nih.gov |

Synthetic Pathways from Difluorobenzaldehyde Derivatives

A common and efficient method for synthesizing nitriles is through the conversion of aldehydes. This typically involves a two-step process where the aldehyde is first reacted with hydroxylamine hydrochloride to form an aldoxime, which is then dehydrated to yield the corresponding nitrile. asianpubs.org

Modern advancements have led to numerous one-pot procedures that combine these two steps, avoiding the need to isolate the intermediate aldoxime. These methods utilize various catalysts and reagents to facilitate the dehydration under mild conditions. For example, 3,5-difluorobenzaldehyde can be converted into this compound by reacting it with hydroxylamine hydrochloride in the presence of a catalyst. Several green and efficient methods have been developed, using catalysts such as deep eutectic solvents (a mixture of choline chloride and urea) or environmentally benign ferrous sulfate. asianpubs.orgorganic-chemistry.org These one-pot syntheses offer high yields, mild reaction conditions, and simpler work-up procedures compared to traditional methods. nih.govnih.gov

Conversely, this compound can be reduced to form 3,5-difluorobenzaldehyde. One reported method involves refluxing the nitrile with Raney alloy in 90% formic acid, yielding the aldehyde in 55% yield. chemicalbook.comprepchem.com

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. These principles focus on maximizing atom economy, utilizing safer solvents, employing catalytic methods, and minimizing waste generation.

One of the foundational concepts in green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants into the final product. Addition and rearrangement reactions are considered highly atom-economical as they incorporate all reactant atoms into the desired product. In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. For the synthesis of this compound, traditional methods like the Halex process, which involves nucleophilic aromatic substitution of chlorine or nitro groups with fluoride, inherently have lower atom economy due to the formation of salt byproducts like potassium chloride.

The selection of safer solvents is another key aspect of green chemistry. Many conventional organic solvents are volatile, flammable, and toxic, contributing significantly to chemical waste. Solvent selection guides developed by various chemical and pharmaceutical organizations categorize solvents as recommended, problematic, or hazardous. For instance, solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), commonly used in the Halex process, are classified as problematic due to their high boiling points and toxicity concerns. Greener alternatives include bio-derived solvents or conducting reactions in water or supercritical fluids where possible. Research into ionic liquids has also shown promise as recyclable reaction media for nitrile synthesis, simplifying product separation and reducing waste.

The use of catalysis is a cornerstone of green chemistry, as catalysts can enable reactions with higher selectivity and efficiency under milder conditions, reducing energy consumption and byproduct formation. In the context of this compound synthesis, catalytic methods for fluorination are highly desirable. Palladium-catalyzed fluorination of arylboronic acid derivatives represents a modern approach to forming C-F bonds. Although this specific reaction for this compound is not extensively detailed, the principle of using a catalyst to facilitate the fluorination step is a significant move towards a greener process compared to stoichiometric reagents.

Furthermore, advancements in reaction technology, such as flow chemistry , offer substantial green benefits for the synthesis of fluorinated aromatics. Continuous flow reactors provide superior heat and mass transfer, allowing for reactions to be run at higher temperatures and pressures more safely than in traditional batch reactors. This enhanced control can lead to higher yields, reduced reaction times, and minimized byproduct formation. The Balz-Schiemann reaction, a classical method for synthesizing aryl fluorides from anilines, has been adapted to a continuous flow process, which mitigates the risks associated with isolating potentially unstable diazonium salt intermediates. This approach enhances the safety and scalability of the reaction, aligning with green chemistry principles.

The table below summarizes the application of green chemistry principles to different synthetic routes for aryl fluorides, which are applicable to this compound.

| Synthetic Method | Key Green Chemistry Principles | Advantages | Challenges |

|---|---|---|---|

| Traditional Halex Process | Waste reduction (if salts are recycled) | Utilizes inexpensive fluoride sources (e.g., KF). | High temperatures, use of problematic polar aprotic solvents (DMF, DMSO), lower atom economy due to salt byproduct formation. |

| Catalytic Fluorination (e.g., Pd-catalyzed) | Catalysis, higher atom economy | Milder reaction conditions, potential for high selectivity and yield. | Cost and toxicity of metal catalysts, need for catalyst recovery and recycling. |

| Flow Chemistry (e.g., Continuous Flow Balz-Schiemann) | Safer chemistry, energy efficiency, process intensification | Improved safety by avoiding isolation of hazardous intermediates, enhanced heat and mass transfer, faster reaction times, easier scale-up. | Initial investment in specialized equipment, potential for channel clogging. |

Scale-Up Considerations and Process Optimization in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scale-up parameters and process optimization to ensure safety, efficiency, and cost-effectiveness. Key strategies in this endeavor include process intensification, the adoption of continuous manufacturing, and robust process control.

Process intensification refers to the development of smaller, safer, and more energy-efficient production technologies. For the synthesis of this compound, this can be achieved by using microreactors or other continuous flow systems. These systems offer a significantly higher surface-area-to-volume ratio compared to batch reactors, leading to much-improved heat and mass transfer. This is particularly important for exothermic reactions like fluorination, where precise temperature control is critical to prevent runaway reactions and minimize the formation of impurities.

The move from batch to continuous manufacturing is a major trend in the production of specialty chemicals and pharmaceuticals. Continuous flow reactors enable steady-state operation, which leads to more consistent product quality. For the production of this compound, a continuous process could involve the in-line purification of intermediates and the final product, reducing manual handling and potential exposure to hazardous materials. Flow chemistry also allows for safer handling of hazardous reagents and intermediates, as only small quantities are present in the reactor at any given time. This is a significant advantage when dealing with potentially toxic fluorine-containing compounds.

Process optimization involves systematically investigating the effects of various reaction parameters to identify the optimal conditions for maximizing yield and purity while minimizing cost and environmental impact. For the synthesis of this compound, key parameters to optimize include temperature, pressure, residence time (in a flow reactor), catalyst loading, and solvent choice. A patent for the preparation of a similar compound, 2,6-difluorobenzonitrile, from 2,6-dichlorobenzonitrile highlights reaction temperatures in the range of 80 to 220°C and the use of a phase-transfer catalyst to facilitate the halogen exchange. Systematic studies, potentially using Design of Experiments (DoE), can efficiently map the reaction landscape and identify robust operating conditions.

The choice of reactor design is also critical for successful scale-up. While stirred-tank reactors are common in batch production, packed-bed reactors or advanced microreactors may be more suitable for continuous processes involving heterogeneous catalysts. The "numbering-up" or "scaling-out" approach, where multiple small reactors are operated in parallel, is often preferred for scaling up microreactor systems, as it maintains the heat and mass transfer advantages of the small-scale system.

The following table outlines key considerations for the scale-up of this compound production.

| Parameter | Batch Process Considerations | Continuous Flow Process Considerations |

|---|---|---|

| Heat Transfer | Challenging to control in large vessels, potential for hot spots and runaway reactions. | Excellent heat transfer due to high surface-area-to-volume ratio, enabling better temperature control. |

| Mass Transfer | Mixing can be inefficient in large reactors, affecting reaction rates and selectivity. | Efficient mixing is achieved through diffusion and static mixers, leading to faster and more selective reactions. |

| Safety | Large quantities of hazardous materials are present, increasing the risk of accidents. | Small reactor hold-up minimizes the inventory of hazardous materials, leading to an inherently safer process. |

| Process Control | Difficult to maintain consistent conditions throughout the batch. | Steady-state operation allows for precise control over reaction parameters and consistent product quality. |

| Scalability | Direct scaling-up can be complex and may require significant process redesign. | Scaling-up is often achieved by "numbering-up" (running multiple reactors in parallel), which is more predictable. |

Chemical Reactivity and Mechanistic Investigations of 3,5 Difluorobenzonitrile

Electronic Effects of Fluorine Substituents and the Nitrile Group on Aromatic Ring Reactivity

The chemical behavior of 3,5-difluorobenzonitrile is significantly influenced by the electronic properties of its constituent functional groups: two fluorine atoms and a nitrile group attached to a benzene (B151609) ring. Both fluorine and the nitrile group are electron-withdrawing, which profoundly impacts the reactivity of the aromatic ring.

The nitrile group (-CN) is also a potent electron-withdrawing group due to both inductive and resonance effects (-I and -R). The carbon-nitrogen triple bond is highly polarized, with the nitrogen atom being more electronegative. This polarization, along with the ability of the nitrile group to delocalize electron density from the ring through resonance, significantly reduces the nucleophilicity of the aromatic system. The withdrawal of electron density is most pronounced at the ortho and para positions relative to the nitrile group.

In this compound, the two fluorine atoms are situated meta to the nitrile group. Their strong inductive effects, combined with the potent electron-withdrawing nature of the nitrile group, render the aromatic ring highly electron-deficient. This pronounced electron deficiency is a key determinant of the compound's reactivity, particularly its propensity to undergo nucleophilic aromatic substitution rather than electrophilic aromatic substitution. The electron-withdrawing capacity of fluorine substituents can lead to a redistribution of electron density, creating positive electrostatic potentials on the benzene ring, which can influence intermolecular interactions. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

The electron-deficient nature of the aromatic ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and a good leaving group must be present. masterorganicchemistry.comwikipedia.org In the context of fluorinated aromatics, fluoride (B91410) can act as the leaving group.

The general mechanism for SNAr involves a two-step addition-elimination process. pressbooks.pub The first, and typically rate-determining, step is the attack of the nucleophile on the carbon atom bearing the leaving group, which forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups is crucial for stabilizing this negatively charged intermediate. youtube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

Research has demonstrated that this compound can undergo SNAr reactions with various nucleophiles. For instance, it can be used in the synthesis of emitters for organic light-emitting diodes (OLEDs) through nucleophilic aromatic substitution with carbazole (B46965) derivatives. ossila.com This highlights its utility in materials science.

While specific examples of directed SNAr reactions on this compound with a wide range of carbon and heteroatom nucleophiles are not extensively detailed in the provided search results, the general principles of SNAr suggest its applicability. The concept of "directed SNAr" has been explored in other systems, where a directing group, such as an ortho-iodobenzamide, can facilitate ortho-specific substitution without the need for strong electron-withdrawing groups across the entire ring. rsc.org In the case of this compound, the inherent activation by the nitrile and fluoro groups would likely be the dominant factor driving the reaction, with regioselectivity being influenced by the positions of these activating groups.

The fluorine substituents in this compound play a dual role in SNAr reactions. Firstly, their strong electron-withdrawing inductive effect activates the ring towards nucleophilic attack. researchgate.net Secondly, fluoride can act as a leaving group. The reactivity order for leaving groups in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive to the trend in SN1 and SN2 reactions. This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine strongly stabilizes the transition state leading to the intermediate, thus accelerating the reaction.

Electrophilic Aromatic Substitution (EAS) Characteristics of this compound

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the attack of an electrophile on the electron-rich π-system of the benzene ring. uci.edu However, the presence of strongly deactivating groups on the aromatic ring significantly hinders this reaction by reducing the ring's nucleophilicity.

As discussed, both the fluorine atoms and the nitrile group in this compound are potent electron-withdrawing groups. csbsju.edu The nitrile group is a meta-director and a strong deactivator. uci.edu The fluorine atoms are ortho, para-directors but are also deactivating. csbsju.edu The cumulative effect of these three deactivating groups makes the aromatic ring of this compound extremely electron-poor and therefore highly unreactive towards electrophilic attack.

Consequently, this compound is not expected to readily undergo typical EAS reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation and acylation under standard conditions. uci.edulibretexts.org Forcing such a reaction would require extremely harsh conditions, and the yields would likely be very low. The strong deactivation of the ring by the combined inductive and resonance effects of the substituents presents a significant energy barrier to the formation of the positively charged intermediate (arenium ion) that is characteristic of the EAS mechanism. uci.edu

Radical Reactions and Photoredox Catalysis Involving this compound Derivatives

In recent years, photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of chemical transformations through single-electron transfer (SET) processes. Derivatives of this compound have found application in this field, particularly as organophotocatalysts.

A notable derivative of this compound is 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile, often abbreviated as 3DPA2FBN. This compound has been developed as a potent, metal-free organophotocatalyst. sigmaaldrich.comossila.com It belongs to a class of donor-acceptor cyanoarenes, where the electron-donating triphenylamine (B166846) moieties are attached to the electron-accepting difluorobenzonitrile core. ossila.com

This molecular architecture gives 3DPA2FBN interesting photophysical properties, including thermally activated delayed fluorescence (TADF). ossila.com Upon irradiation with visible light (around 455 nm), 3DPA2FBN can be excited to a state where it can act as a single-electron transfer agent. sigmaaldrich.comossila.com It possesses a balanced redox profile, meaning it can participate in both oxidative and reductive quenching cycles, making it a versatile photocatalyst for a variety of transformations. sigmaaldrich.com For instance, it has been employed in the defluorinative functionalization of polyfluorinated compounds through a reductive quenching cycle. researchgate.net

Another related photocatalyst is 2,4,6-tris(diphenylamino)-5-fluoroisophthalonitrile (B8136299) (3DPAFIPN), which has a similar structure but with an additional cyano group. The presence of two cyano groups makes 3DPAFIPN a stronger ground-state oxidant compared to 3DPA2FBN. ossila.com These catalysts highlight the tunability of the redox properties of this class of compounds by modifying the substituents on the central benzonitrile (B105546) core.

The utility of these organophotocatalysts is demonstrated in their application to various synthetic methodologies, including C-C, C-N, and C-P bond formation, as well as intramolecular cyclizations. nih.govossila.com Their ability to be activated by visible light and their metal-free nature make them attractive for developing more sustainable and environmentally friendly chemical processes.

Mechanistic Studies of Photocatalytic Transformations

Detailed mechanistic studies focusing specifically on the photocatalytic transformations of this compound are not extensively detailed in current literature. However, the methodologies for investigating such processes are well-established. Mechanistic insights into photocatalytic systems are often gained through time-resolved spectroscopy, which allows for the study of the photophysics of photocatalysts. liverpool.ac.uk Techniques like transient absorption (TA) spectroscopy provide crucial information on charge carrier kinetics and electronic states, while time-resolved vibrational spectroscopies, such as infrared (TRIR), can directly identify the chemical structures of short-lived intermediates. liverpool.ac.uknih.gov

Transition Metal-Catalyzed Reactions Utilizing this compound

This compound serves as a valuable substrate and ligand in the realm of transition metal catalysis, particularly in organometallic chemistry. Its unique electronic properties, conferred by the two fluorine atoms, influence its reactivity and the stability of reaction intermediates.

Research has shown that this compound is utilized in nickel-assisted conversions, notably in the activation of the carbon-cyanide (C–CN) bond. The reaction of this compound with a zerovalent nickel complex, [Ni(dippe)(μ-H)]2, initially yields an η²-nitrile complex, (dippe)Ni(η²-3,5-F₂-C₆H₃CN). acs.org Upon heating this solution to 70°C, it undergoes a transformation to form the C–CN bond activation product, (dippe)Ni(3,5-F₂-C₆H₃)(CN), in approximately 68% yield. acs.org This oxidative addition of the C–CN bond to a low-valent transition metal is a key step in various catalytic processes. utrgv.edu

The progress of this reaction can be monitored by ³¹P{¹H} NMR spectroscopy, which shows distinct signals for the starting complex and the final product. acs.org

Furthermore, this compound has been noted to assist in organometallic catalysis by facilitating the conversion of catalytically inactive phosphine-nickel species into active catalyst intermediates, which are important in cross-coupling reactions. ossila.com

Reductive Transformations of the Nitrile Moiety

The nitrile group (–CN) of this compound is susceptible to various reductive transformations, converting it into other valuable functional groups, most commonly amines.

Hydroboration is a key methodology for the reduction of nitriles. While specific studies on this compound are not detailed, the general mechanism is applicable. Metal-free hydroboration of nitriles using reagents like pinacolborane (HBpin) can proceed without a catalyst at elevated temperatures. researchgate.net The process typically involves the formation of N,N-diborylamine intermediates. researchgate.netacs.org More commonly, the reaction is catalyzed by transition metals or even main-group elements. nih.gov

A proposed mechanism for borane-catalyzed hydroboration involves an initial hydroboration of the nitrile to form an N-borylimine species. nih.gov This intermediate can then undergo a B–N/B–H transborylation with a borane (B79455) reagent like HBpin. A second cycle of hydroboration and transborylation ultimately yields the N,N-bis-boryl amine product, which can be hydrolyzed to the primary amine. nih.gov

Thermal Decomposition Pathways and Stability of Fluorinated Benzonitrile Analogs

The stability of fluorinated organic compounds is significantly influenced by the number and position of fluorine substituents. While detailed thermal decomposition pathways for this compound are not specified, general principles for fluorinated compounds can be considered. The thermal degradation of fluoropolymers, for instance, is known to produce a variety of smaller fluorinated molecules, including hydrogen fluoride (HF) and carbonyl fluoride, particularly at high temperatures in the presence of air. turi.org

Studies on the thermal degradation of various fluoropolymers show that decomposition temperatures and products vary based on the polymer's structure. For example, Polytetrafluoroethylene (PTFE) shows high stability, degrading above 550°C, while polyvinylidene fluoride (PVDF) degrades at lower temperatures (400-500°C), producing fluorobenzenes among other products. nih.gov The high strength of the carbon-fluorine bond generally imparts significant thermal stability to organofluorine compounds. However, under sufficiently high temperatures, decomposition is expected to proceed via cleavage of the weakest bonds in the molecule, potentially leading to the release of species like HF or fragmentation of the aromatic ring.

Derivatization and Functionalization of 3,5 Difluorobenzonitrile

Synthesis of Functionalized 3,5-Difluorobenzonitrile Derivatives

Functionalization of the this compound core is a key strategy for synthesizing valuable chemical intermediates. Specific reactions such as amination, hydrolysis, and etherification introduce new functional groups that alter the molecule's chemical properties and prepare it for further synthetic steps.

One of the important derivatives of this compound is its aminated form, specifically 4-Amino-3,5-difluorobenzonitrile (B171853). This compound is not synthesized by direct amination of this compound but rather through a Rosenmund-von Braun type reaction starting from a related aniline (B41778) derivative.

Detailed research outlines a robust method for the synthesis of 4-Amino-3,5-difluorobenzonitrile. The process begins with 4-bromo-2,6-difluoroaniline, which undergoes a cyanation reaction using copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like dimethylformamide (DMF). nih.gov This reaction directly substitutes the bromine atom with a nitrile group to yield the target compound. nih.gov The reaction is typically carried out under reflux conditions for an extended period to ensure complete conversion. nih.gov

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 4-bromo-2,6-difluoroaniline | Copper(I) cyanide (CuCN) | Dimethylformamide (DMF) | Reflux, 24 h | 4-Amino-3,5-difluorobenzonitrile | 42% |

This synthetic route highlights the preparation of a key derivative that incorporates an amino group onto the difluorobenzonitrile scaffold, making it a valuable intermediate for further functionalization. nih.gov

The nitrile group of benzonitrile (B105546) derivatives can be hydrolyzed under acidic or basic conditions to yield either a carboxamide or a carboxylic acid. This transformation is a fundamental step in converting the cyano group into other important functionalities.

For instance, the derivative 4-Amino-3,5-difluorobenzonitrile can be fully hydrolyzed to 4-amino-3,5-difluorobenzoic acid. This is achieved by treating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), and heating the mixture to reflux for 24 hours. nih.gov Subsequent acidification of the reaction mixture precipitates the carboxylic acid product. nih.gov This particular hydrolysis demonstrates a common pathway for converting aromatic nitriles to their corresponding benzoic acids, which are themselves versatile synthetic intermediates. nih.gov

In a related transformation, this compound can be hydrolyzed to 3,5-difluorobenzamide. This partial hydrolysis is a key step in a patented multi-step synthesis of 3,5-difluoroaniline.

| Starting Material | Reagents | Conditions | Product |

|---|---|---|---|

| 4-Amino-3,5-difluorobenzonitrile | 1. NaOH (1M, aq) 2. HCl | Reflux, 24 h | 4-amino-3,5-difluorobenzoic acid |

| This compound | Hydrolysis (e.g., with concentrated H₂SO₄) | Room temperature to 150 °C | 3,5-Difluorobenzamide |

Etherification and alkylation reactions introduce alkoxy or alkyl groups, respectively, onto the aromatic ring. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where a nucleophile displaces a leaving group (such as a fluorine atom) on the ring. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups. libretexts.org

In the case of this compound, the nitrile group is strongly electron-withdrawing. However, its meta position relative to the fluorine atoms does not provide the necessary resonance stabilization for a nucleophile attacking at the fluorine-bearing carbons. libretexts.org Therefore, direct etherification or alkylation of this compound by displacing one of the existing fluorine atoms is challenging.

Instead, the synthesis of derivatives like 4-Ethoxy-3,5-difluorobenzonitrile would typically involve a precursor that has a leaving group at the 4-position (para to the nitrile) and fluorine atoms at the 3 and 5 positions. Alternatively, nucleophilic substitution can be performed on substrates where the fluorine atoms are activated by a different arrangement of substituents. For example, studies on difluorobenzenes with a meta-activating group have shown that stepwise SNAr reactions with amines are possible, suggesting that similar reactions with alkoxides (for etherification) could be feasible under the right conditions. nih.gov

This compound as a Building Block for Complex Organic Molecules

The unique electronic properties and multiple reaction sites of this compound make it a valuable building block for constructing more complex molecular architectures. chemimpex.com It serves as a key starting material or intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com

The incorporation of fluorine into organic molecules can significantly enhance their biological activity and material properties. chemimpex.com this compound and its derivatives are frequently used as intermediates in multi-step synthetic sequences to create complex fluorinated aromatic compounds.

For example, the previously mentioned 4-Amino-3,5-difluorobenzonitrile is not an endpoint but an intermediate itself. It can be hydrolyzed to 4-amino-3,5-difluorobenzoic acid, which is then esterified to produce ethyl 4-amino-3,5-difluorobenzoate. nih.gov This ester can then be used in further reactions, such as the synthesis of complex azobenzene (B91143) derivatives, which are of interest for their photoswitchable properties. nih.gov This synthetic sequence illustrates how this compound chemistry provides access to a range of functionalized fluorinated intermediates.

This compound is also utilized in the construction of larger, more complex ring systems, including heterocyclic and polycyclic structures. The nitrile group can participate in cycloaddition reactions, while the aromatic ring can be appended to other molecular scaffolds.

A notable application is its use as an electron-acceptor unit in the synthesis of materials for organic light-emitting diodes (OLEDs). ossila.com In one approach, the chromophore size of this compound is expanded by reacting it with carbazole (B46965) derivatives. This reaction proceeds through a nucleophilic aromatic substitution, where the carbazole (a heterocyclic amine) displaces one of the fluorine atoms on a related activated benzonitrile ring system to form a larger, conjugated molecule. ossila.com These resulting this compound-carbazole emitters exhibit promising properties like thermally activated delayed fluorescence (TADF), which is crucial for high-efficiency OLEDs. ossila.com

Design and Synthesis of Precursors for Advanced Functional Materials

This compound is a valuable building block in the creation of advanced functional materials, including polymers and resins. Its unique chemical characteristics contribute to the enhanced durability and degradation resistance of these materials. chemimpex.com The fluorine substituents not only increase the stability of resulting compounds but also their lipophilicity, which is a desirable trait in materials science. chemimpex.com

In the field of organic electronics, this compound is utilized as an electron-acceptor unit in the synthesis of emitters for Organic Light-Emitting Diodes (OLEDs). Specifically, it is a key component in creating molecules that exhibit thermally activated delayed fluorescence (TADF), a crucial mechanism for achieving high efficiency in OLEDs.

Research has demonstrated that the chromophore size of this compound can be effectively expanded through nucleophilic aromatic substitution reactions with carbazole derivatives. This process leads to the formation of advanced emitter molecules. Emitters synthesized from this method have shown promising performance in OLED devices.

| Performance Metric | Value | Reference |

|---|---|---|

| Photoluminescence Quantum Yield (PLQY) | 29% | frontiersin.org |

| External Quantum Efficiency (EQE) | 5.3% | frontiersin.org |

These this compound-carbazole emitters produce cyan luminescence, highlighting the role of the difluorobenzonitrile core in tuning the optical properties of the final material.

The derivatization of this compound is a key strategy for producing monomers used in the synthesis of high-performance polymers like poly(aryl ether ketone)s (PAEKs). One prominent example is the creation of poly(ether ether ketone) (PEEK) analogues. nih.gov

In this process, derivatives of this compound, such as difluorobenzophenone, are reacted with bisphenol derivatives in a nucleophilic aromatic substitution polymerization. The unique structure of the monomer derived from the 3,5-difluoro pattern allows for the introduction of functional groups, such as pendant benzoyl groups, into the polymer backbone. nih.gov This functionalization is instrumental in tailoring the physical properties of the resulting polymer. For instance, by creating copolymers with varying ratios of monomers derived from 3,5-difluorobenzophenone (B68835) and 4,4'-difluorobenzophenone, researchers can control the degree of crystallinity in the final PEEK material. google.com This control is crucial for optimizing the polymer's processability, solubility, and thermal behavior for specific applications in electronics, aerospace, and medical devices. nih.gov

Targeted Derivatization for Biological and Pharmacological Probes

The chemical scaffold of this compound is also leveraged for applications in the life sciences, particularly in the development of specialized molecular probes. chemimpex.com

This compound is a foundational molecule for developing fluorescent probes used in biological imaging. chemimpex.com These probes are designed to help researchers visualize and study intricate cellular processes with high precision. chemimpex.com The unique electronic properties conferred by the fluorine atoms can be exploited to design molecules whose fluorescence is sensitive to specific biological environments or analytes.

A notable area of research involves the synthesis of azobenzene derivatives from precursors like 4-amino-3,5-difluorobenzonitrile. Azobenzene-based molecules are known for their ability to undergo light-induced isomerization, which can alter their properties. nih.gov This photo-responsive behavior makes them excellent candidates for the development of "smart" probes for photopharmacological studies. beilstein-journals.org Such probes can be activated or deactivated by specific wavelengths of light, offering researchers precise temporal and spatial control in biological experiments. nih.gov

Advanced Spectroscopic and Crystallographic Elucidation of 3,5 Difluorobenzonitrile and Its Derivatives

Single-Crystal X-ray Diffraction Studies for Molecular and Crystal Structures

The solid-state architecture of 3,5-difluorobenzonitrile and its derivatives is significantly influenced by a network of subtle yet crucial intermolecular interactions. In the crystal structure of this compound itself, the packing is characterized by slightly puckered molecular sheets. researchgate.net The arrangement is stabilized by weak hydrogen bonds, with two of the aromatic hydrogen atoms forming contacts with the nitrogen atoms of adjacent molecules, while the third hydrogen atom interacts with fluorine atoms of neighboring molecules. researchgate.net

In a closely related derivative, 4-amino-3,5-difluorobenzonitrile (B171853), a more complex network of interactions is observed. The crystal packing is defined by weak N–H⋯N and N–H⋯F hydrogen bonds. nih.gov These interactions are complemented by π-stacking, where the aromatic rings of adjacent molecules align in parallel, with interplanar distances of 3.3573 (8) Å and centroid-to-centroid distances of 3.7283 (4) Å. nih.gov This distance is shorter than that in graphite (B72142) (3.42 Å), indicating a significant attractive force that helps organize the molecules into chains. nih.gov While hydrogen bonding and π-stacking are clearly defined for these systems, specific studies detailing halogen bonding (involving the fluorine atoms as halogen bond donors or acceptors) for this compound are less common in the reviewed literature.

Table 1: Intermolecular Interactions in 4-amino-3,5-difluorobenzonitrile An interactive table detailing the types and geometric parameters of intermolecular forces observed in the crystal structure of a key derivative.

| Interaction Type | Donor-Acceptor | Distance (Å) | Geometric Feature |

|---|---|---|---|

| Hydrogen Bonding | N–H⋯N | 2.9–3.0 | Formation of molecular chains |

| Hydrogen Bonding | N–H⋯F | ~2.427 | Contributes to crystal packing |

| π-Stacking | Phenyl Ring ⋯ Phenyl Ring | 3.3573 (8) | Parallel alignment of aromatic rings |

The introduction of highly electronegative fluorine atoms onto the benzonitrile (B105546) scaffold induces notable distortions in the geometry of the benzene (B151609) ring. In derivatives such as 4-amino-3,5-difluorobenzonitrile, the presence of fluorine substituents in the meta positions relative to the nitrile group leads to a distortion of the phenyl ring's bond angles and imparts a degree of quinoid character. nih.goviucr.org This phenomenon is also observed in comparisons with analogous halogenated compounds; for instance, 3,5-dibromobenzonitrile (B1351247) is noted to have a benzene ring that is similarly distorted to that of this compound. nih.gov These distortions arise from the strong electron-withdrawing nature of the fluorine atoms, which alters the electronic distribution within the aromatic system and affects the endocyclic bond angles. Conformational analysis, particularly for more flexible derivatives, is critical as fluorine substitution can significantly influence the preferred spatial arrangement of the molecule, which in turn affects its packing and bulk properties.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical phenomenon in materials science and pharmaceuticals. While specific studies on the polymorphism of this compound are not extensively detailed, the study of related fluorinated systems provides insight. For example, ethyl 4-amino-benzoate, a non-fluorinated analogue of a benzonitrile derivative, is known to exhibit multiple polymorphs. iucr.org

The principles of crystal engineering are often applied to fluorinated benzonitriles to create co-crystals with tailored properties. rsc.orgrsc.org The formation of co-crystals involves incorporating two or more different neutral molecules into a single crystal lattice. In fluorinated aromatic systems, interactions such as π-stacking between electron-rich non-fluorinated rings and electron-poor fluorinated rings can be a powerful tool for directing crystal assembly. rsc.org These interactions, along with C–F⋯H and CN⋯Br contacts, serve as driving forces for forming novel crystalline materials. rsc.orgrsc.org The formation of solid solutions and ordered co-crystals has been demonstrated in polyfluorinated stilbene (B7821643) systems containing a benzonitrile moiety, highlighting the potential for creating new materials with unique polar or non-linear optical properties. rsc.orgrsc.org

Vibrational Spectroscopy (FTIR, Raman) for Structural Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. nih.gov These methods are powerful for the structural characterization of this compound.

A detailed analysis of the FTIR and Raman spectra of this compound, supported by ab initio quantum chemical calculations, has allowed for the comprehensive assignment of its normal vibrational modes. nih.gov The frequency of the C≡N stretching vibration is a particularly prominent feature in the spectra. Potential energy distribution (PED) analysis shows that this mode is not entirely pure; the frequency corresponding to the C≡N stretch has approximately 87% contribution from the C≡N stretching force constant, with a 12% contribution from mixing with the C–CN stretching mode. nih.gov Other characteristic vibrations include C–F stretching, C–H stretching, and various in-plane and out-of-plane ring bending and deformation modes. The correlation between experimental spectra and theoretical calculations provides a robust method for confirming the molecular structure and understanding its dynamic properties. nih.gov

Table 2: Selected Vibrational Frequencies for this compound An interactive table summarizing key experimental vibrational wavenumbers (cm⁻¹) from FTIR and Raman spectroscopy and their assigned molecular motions.

| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | Description |

|---|---|---|---|

| C≡N Stretch | ~2230 | ~2230 | Stretching of the nitrile triple bond. nih.gov |

| Ring C-C Stretch | ~1600-1400 | ~1600-1400 | In-plane stretching of the aromatic ring bonds. |

| C-F Stretch | ~1300-1100 | ~1300-1100 | Stretching of the carbon-fluorine bonds. |

| Ring Breathing | Not specified | ~1000 | Symmetric in-plane expansion/contraction of the ring. |

| C-H In-plane Bend | ~1150-1050 | ~1150-1050 | Bending of the C-H bonds within the plane of the ring. |

| C-H Out-of-plane Bend | ~900-800 | ~900-800 | Bending of the C-H bonds out of the plane of the ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Assignments (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR spectroscopy identifies the chemical environment of the hydrogen atoms on the aromatic ring, while ¹³C NMR provides information about the carbon skeleton, including the quaternary carbons of the C-F and C-CN bonds. However, ¹⁹F NMR is particularly powerful for fluorinated compounds. biophysics.org Fluorine-19 has a nuclear spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. nih.govbiophysics.org The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, resulting in a wide chemical shift range that minimizes signal overlap and provides detailed structural information. biophysics.orgalfa-chemistry.com The spectra are further complicated by spin-spin coupling between ¹⁹F and nearby ¹H and ¹³C nuclei (J-coupling), which provides valuable data on through-bond connectivity. nih.gov

Beyond simple structural confirmation, NMR is instrumental in mechanistic studies. acs.org For example, the reaction of this compound with a nickel(0) complex to form an η²-nitrile complex and its subsequent conversion to a C–CN bond activation product can be monitored by techniques like ³¹P NMR (if phosphine (B1218219) ligands are present) and ¹⁹F NMR to identify intermediates and understand the reaction pathway. acs.org The changes in chemical shifts and coupling constants upon coordination or reaction provide direct evidence for the electronic and structural changes occurring at the molecular level.

Table 3: Representative NMR Data for a this compound System An interactive table showing typical NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for the nuclei in this compound.

| Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constants (J in Hz) |

|---|---|---|---|

| ¹H (H2/H6) | 7.0 - 7.5 | Doublet of Triplets (dt) or Multiplet | ³J(H,F), ⁴J(H,H) |

| ¹H (H4) | 6.9 - 7.3 | Triplet of Triplets (tt) or Multiplet | ³J(H,H), ⁴J(H,F) |

| ¹³C (C1) | 110 - 115 | Triplet (t) | ²J(C,F) |

| ¹³C (C2/C6) | 115 - 120 | Doublet (d) | ²J(C,F) |

| ¹³C (C3/C5) | 160 - 165 | Doublet of Doublets (dd) | ¹J(C,F), ³J(C,F) |

| ¹³C (C4) | 112 - 118 | Triplet (t) | ³J(C,F) |

| ¹³C (CN) | 115 - 120 | Singlet (s) | - |

| ¹⁹F | -105 to -115 | Multiplet | ³J(F,H), ⁴J(F,H), ⁴J(F,F) if applicable |

Compound Index

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-amino-3,5-difluorobenzonitrile |

| 3,5-dibromobenzonitrile |

| Ethyl 4-amino-benzoate (Benzocaine) |

| (E)-4-(4-bromostyryl)-2,3,5,6-tetrafluorobenzonitrile |

| (E)-4-(4-bromo-2,3,5,6-tetrafluorostyryl)benzonitrile |

| (E)-4-(4-bromostyryl)benzonitrile |

| (E)-4-(4-bromo-2,3,5,6-tetrafluorostyryl)-2,3,5,6-tetrafluorobenzonitrile |

| Benzene |

Computational Chemistry and Theoretical Modeling of 3,5 Difluorobenzonitrile Systems

Quantum Chemical Calculations (Ab Initio, DFT) for Molecular Properties and Reactivity

Quantum chemical calculations, particularly ab initio methods and Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of 3,5-difluorobenzonitrile. These calculations solve the electronic Schrödinger equation to determine the molecule's electronic structure and related characteristics.

Theoretical calculations have been employed to determine the optimized molecular geometry of this compound. Ab initio calculations have been performed to establish its structural parameters. nih.gov The benzene (B151609) ring of this compound shows a slight distortion from a perfect hexagon due to the presence of the fluorine and cyano substituents. doaj.org

The electronic structure of a molecule is key to understanding its reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity. malayajournal.org

The Molecular Electrostatic Potential (MEP) map is another crucial tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bhu.ac.inrsc.org For substituted benzonitriles, the MEP can predict sites susceptible to electrophilic or nucleophilic attack, guiding the understanding of intermolecular interactions.

Table 1: Key Concepts in Electronic Structure Analysis

| Concept | Description | Relevance to this compound |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides foundational data on bond lengths and angles. nih.gov |

| HOMO | The highest energy molecular orbital containing electrons. | Indicates regions likely to act as electron donors in a reaction. malayajournal.org |

| LUMO | The lowest energy molecular orbital without electrons. | Indicates regions likely to accept electrons in a reaction. malayajournal.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's chemical reactivity and stability. malayajournal.org |

| MEP Map | A visualization of the electrostatic potential on the molecule's surface. | Identifies reactive sites for electrophilic and nucleophilic attack. bhu.ac.in |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation. For this compound, ab initio methods have been used to calculate its vibrational wavenumbers. nih.gov These theoretical predictions are instrumental in analyzing and assigning the normal modes of vibration observed in Fourier Transform Infrared (FTIR) and Raman spectra. nih.gov

By using specific scaling procedures, the calculated vibrational frequencies can be brought into very good agreement with experimental observations. nih.gov The Potential Energy Distribution (PED) is calculated to determine the contribution of different internal coordinates to each vibrational mode. For instance, calculations show that the C≡N stretching frequency has a dominant contribution (87%) from the C≡N stretching force constant, with a minor mixing (12%) from the C-CN stretching mode. nih.gov

Table 2: Calculated vs. Experimental Vibrational Frequencies for Selected Modes of this compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) (FTIR/Raman) |

|---|---|---|

| C≡N Stretch | Correlated with experimental data | Observed in spectra nih.gov |

| C-F Stretch | Correlated with experimental data | Observed in spectra nih.gov |

| Ring Breathing | Correlated with experimental data | Observed in spectra nih.gov |

Note: This table is illustrative of the comparison performed in studies. For specific numerical values, refer to the cited literature. nih.gov

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are invaluable for mapping out the intricate details of chemical reaction mechanisms involving this compound.

By modeling the potential energy surface of a reaction, computational chemistry can identify key stationary points, including reactants, products, intermediates, and, crucially, transition states (TS). DFT calculations have been used to examine the reaction pathways for the C-CN bond activation of this compound with zerovalent nickel complexes. acs.org This analysis involves locating the TS structures and calculating their energies to determine the activation energy barriers for each step of the reaction. acs.org The resulting energy profiles provide a quantitative understanding of the reaction kinetics and thermodynamics, explaining why certain pathways are favored over others. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound were not detailed in the provided search results, this computational technique is widely used to study the dynamic behavior of molecules in condensed phases. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. stanford.edunih.gov

For a molecule like this compound, MD simulations could be used to:

Study Intermolecular Interactions: In a liquid or solid state, MD can reveal how molecules of this compound interact with each other and with solvent molecules. stanford.edu This includes analyzing hydrogen bonding (e.g., between the nitrogen atom and solvent protons), π-π stacking interactions between benzene rings, and dipole-dipole interactions. doaj.orgresearchgate.net Such simulations have been performed for the parent molecule, benzonitrile (B105546), revealing evidence of local antiparallel configurations driven by Coulombic interactions between the nitrile group and hydrogen atoms on adjacent molecules. stanford.edu This provides a framework for how this compound might behave and how the fluorine atoms could influence its local structure.

Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling for Biological and Material Properties

Quantitative Structure-Activity Relationship (QSAR) and the broader Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property descriptors of chemical compounds with their biological activities or material properties, respectively. These predictive models are instrumental in the fields of drug discovery, toxicology, and materials science for screening and designing novel compounds with desired characteristics, thereby reducing the need for extensive and costly experimental testing.

For derivatives of this compound, QSAR studies have been pivotal in elucidating the molecular features that govern their interactions with biological targets and their macroscopic material properties.

Predictive Modeling of Biological Activity

A notable QSAR study on the toxicity of a series of 34 benzonitrile derivatives, including various halogenated analogues, against the ciliate Tetrahymena pyriformis has provided significant insights into the ecotoxicological profile of this class of compounds. In this research, halogenated benzonitriles were generally classified as non-polar narcotics. nih.govqsardb.orgtandfonline.com

The toxicity of these compounds, expressed as the 50% inhibitory growth concentration (pIGC50), was modeled using a multiparameter QSAR equation. After the removal of two outliers from the initial set of 34 compounds, a robust three-parameter model was developed for the remaining 32 benzonitriles. This model demonstrated a strong correlation between the chemical structure and the observed toxicity. qsardb.org

The final QSAR equation highlighted the importance of hydrophobicity and electronic properties in determining the toxicological effects of these compounds. The key molecular descriptors identified in the study were:

log P (Octanol-Water Partition Coefficient): A measure of a compound's hydrophobicity.

Energy of the Highest Occupied Molecular Orbital (EHOMO): An indicator of a molecule's ability to donate electrons.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): An indicator of a molecule's ability to accept electrons.

The developed QSAR model is as follows:

pIGC50 = c0 + c1(log P) + c2(EHOMO) + c3(ELUMO)

Where c0, c1, c2, and c3 are the regression coefficients. This equation underscores that a combination of a compound's ability to partition into biological membranes (hydrophobicity) and its electronic reactivity are crucial determinants of its toxicity to Tetrahymena pyriformis.

The statistical significance of this model confirms its predictive power for assessing the toxicity of other benzonitrile derivatives.

Below is a data table showcasing a selection of the benzonitrile derivatives from the study, along with their experimental toxicity and the values of the key molecular descriptors.

| Compound | log P | EHOMO (eV) | ELUMO (eV) | Experimental pIGC50 |

|---|---|---|---|---|

| Benzonitrile | 1.56 | -10.04 | -0.49 | 1.24 |

| 2-Fluorobenzonitrile | 1.61 | -10.12 | -0.58 | 1.35 |

| 3-Fluorobenzonitrile | 1.61 | -10.15 | -0.57 | 1.43 |

| 4-Fluorobenzonitrile | 1.61 | -10.01 | -0.62 | 1.40 |

| 2,6-Difluorobenzonitrile | 1.66 | -10.22 | -0.69 | 1.60 |

This table is based on data from the QSAR study on benzonitrile toxicity and showcases the relationship between molecular descriptors and biological activity.

While this compound was not explicitly included in this particular dataset of 34 compounds, the established QSAR model for halogenated benzonitriles provides a reliable framework for predicting its toxicity. Given its structural similarity to the other di-fluorinated benzonitriles in the study, it is expected to act as a non-polar narcotic, with its toxicity being predictable based on its calculated log P, EHOMO, and ELUMO values.

The findings from such QSAR studies are invaluable for environmental risk assessment and for guiding the synthesis of new benzonitrile derivatives with potentially lower toxicity.

Supramolecular Chemistry Involving 3,5 Difluorobenzonitrile and Its Analogs

Co-crystallization Studies with Host Molecules (e.g., Crown Ethers)

The ability of molecules to recognize and assemble with others is a cornerstone of supramolecular chemistry. Host-guest chemistry, particularly involving macrocyclic hosts like crown ethers, provides a powerful tool to study and direct these interactions. While specific co-crystallization studies of 3,5-difluorobenzonitrile with crown ethers are not extensively documented, principles can be drawn from studies on its analogs, such as polyhalogenated aminobenzonitriles with 18-crown-6.

Directing Role of Fluorine and Nitrile Groups in Crystal Engineering

The predictability of crystal structures is a central goal of crystal engineering, and this relies on understanding the influence of functional groups on molecular assembly. In this compound and its derivatives, both the fluorine and nitrile groups are potent directors of crystal packing.

The nitrile group is a well-known hydrogen bond acceptor. The nitrogen atom's lone pair of electrons readily interacts with hydrogen bond donors, such as C-H or N-H groups, to form C-H···N or N-H···N bonds. These interactions often guide the formation of linear chains or tapes within the crystal structure.

The fluorine atoms, while being the most electronegative elements, are generally weak hydrogen bond acceptors. However, C-H···F interactions are frequently observed and are considered structure-directing, particularly when stronger hydrogen bond donors and acceptors are absent. In fluorinated aromatic compounds, the interplay between various weak interactions, including those involving fluorine, is critical. The presence of fluorine can also lead to F···F contacts and influence π–π stacking interactions through quadrupolar moments. Studies on fluorinated tosylates show that the contribution of intermolecular interactions formed by fluorine atoms to the lattice energy increases with the number of fluorine atoms present.

In the crystal structure of an analog, 4-amino-3,5-difluorobenzonitrile (B171853), the packing is explicitly defined by a combination of N–H⋯N and N–H⋯F hydrogen bonds, alongside π-stacking, demonstrating the synergistic directing roles of all three functional groups (amino, fluoro, and nitrile).

Non-Covalent Interactions in Solid-State Architectures

The solid-state structure of this compound and its analogs is a delicate balance of multiple non-covalent forces that collectively stabilize the crystal lattice.

Hydrogen bonds are the most influential interactions in directing the supramolecular assembly in analogs of this compound.

C-H···N Interactions: In the crystal structure of this compound itself, the aromatic C-H groups act as weak hydrogen bond donors to the nitrogen atom of the nitrile group in adjacent molecules. These interactions link the molecules into specific arrangements.

N-H···F and N-H···N Interactions: In amino-substituted analogs like 4-amino-3,5-difluorobenzonitrile, stronger hydrogen bonds are observed. The amino group acts as a donor, forming both N-H···N bonds with the nitrile group and N-H···F bonds with the fluorine substituents. These interactions are crucial in forming robust one-dimensional chains. acs.org

N-H···O Interactions: When other functional groups are present, such as in ethyl 4-amino-3,5-difluorobenzoate, N-H···O hydrogen bonds involving the ester group's oxygen atom also become a key feature of the crystal packing. acs.org

Detailed geometric parameters for the hydrogen bonds observed in 4-amino-3,5-difluorobenzonitrile are presented below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···N | 0.85(2) | 2.41(2) | 3.253(2) | 171(2) |

| N-H···F | 0.85(2) | 2.46(2) | 3.136(2) | 138(2) |

In the crystal packing of 4-amino-3,5-difluorobenzonitrile, significant π-stacking is observed between the phenyl rings of adjacent molecules. acs.org These interactions, in conjunction with the hydrogen bonding networks, create a densely packed and stable three-dimensional structure.

| Interaction Parameter | Value (Å) |

|---|---|

| Interplanar distance between overlapping phenyl rings | 3.3573(8) |

| Distance between ring centroids | 3.7283(4) |

A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. The strength of this interaction generally follows the trend I > Br > Cl > F.

Fluorine, being highly electronegative and having low polarizability, is a very poor halogen bond donor. Its σ-hole is typically small and not sufficiently positive to form strong halogen bonds. Consequently, in the crystal structures of this compound and its derivatives, classical halogen bonding is not a dominant or structure-defining interaction. While short F···F contacts may be present, they are often considered to be a result of efficient crystal packing rather than a specific, attractive halogen bond. Studies on related compounds like 3,5-dibromobenzonitrile (B1351247) have also shown an absence of significant halogen bonding in the crystal packing. ossila.com

Metal-Organic Framework (MOF) Ligand Development

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The development of new ligands is crucial for creating MOFs with tailored properties. While this compound itself is not a typical MOF linker because it lacks multiple coordinating sites (like carboxylates or azoles), its scaffold is highly relevant for developing functionalized MOF ligands.

To be used as a primary building block, the this compound molecule would need to be derivatized, for instance, by converting it into 3,5-difluoro-isophthalic acid or by introducing other coordinating groups. In such a hypothetical MOF, the fluorine and nitrile groups would act as functional decorations within the pores.

Role of Fluorine: The incorporation of C-F bonds into the MOF linker would increase the hydrophobicity of the framework. This is a widely used strategy to improve the stability of MOFs to moisture and to tailor the host-guest interactions within the pores, for example, for selective gas sorption.

Role of the Nitrile Group: The nitrile group is a weak coordinator to metal centers. If not involved in the primary framework bonding, it can remain as a functional group pointing into the MOF channels. This accessible nitrile group could serve as a binding site for specific guest molecules or as a reactive handle for post-synthetic modification, allowing for the covalent attachment of other functional moieties after the MOF has been constructed.

Although not a linker itself, this compound has been studied in organometallic chemistry where it coordinates to metal centers like nickel, demonstrating the fundamental ability of the nitrile group to engage with metals. This coordination chemistry underpins its potential use as a functional component in more complex MOF structures.

Medicinal Chemistry and Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacological properties. This compound has emerged as a critical building block in this arena, valued for the unique electronic and conformational attributes it bestows upon target molecules.

This compound is a versatile and essential fluorinated intermediate in the synthesis of pharmaceuticals. mdpi.comnih.gov The presence of two fluorine atoms on the benzonitrile (B105546) core significantly alters the molecule's properties, making it an attractive starting point for developing novel therapeutic agents. mdpi.com Researchers utilize this compound to create fluorinated molecules that often exhibit improved biological activity compared to their non-fluorinated counterparts. mdpi.com

The carbon-fluorine bond is one of the strongest in organic chemistry, which contributes to the enhanced metabolic stability of drug candidates containing this moiety. nih.gov This stability can lead to a longer half-life and improved bioavailability. Furthermore, the lipophilicity of a molecule, a key factor in its ability to cross cell membranes, is increased by the presence of fluorine atoms. mdpi.com This makes this compound a valuable resource for drug formulation and the synthesis of intermediates that are often more potent than their analogs. mdpi.comnih.gov

| Property Enhanced | Underlying Mechanism | Impact on Drug Development |

|---|---|---|

| Metabolic Stability | The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450). | Increased drug half-life, reduced potential for toxic metabolites. |

| Potency & Biological Activity | Fluorine's high electronegativity alters the electronic distribution of the molecule, potentially leading to stronger binding interactions with target proteins. | Development of more potent pharmaceuticals requiring lower dosages. mdpi.com |

| Lipophilicity & Permeability | Fluorine substituents increase the lipophilicity of the aromatic ring. | Improved absorption and ability to cross biological membranes, including the blood-brain barrier. mdpi.com |